3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C16H16N4O3S2 and its molecular weight is 376.45. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds containing similar moieties, such as imidazole, have been reported to show a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Compounds with similar structures, such as imidazole derivatives, have been reported to interact with various biochemical pathways, leading to a range of effects .

Pharmacokinetics

Compounds with similar structures, such as imidazole derivatives, are known to be highly soluble in water and other polar solvents , which could potentially influence their bioavailability.

Result of Action

Compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a range of biological activities .

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.

Biological Activity

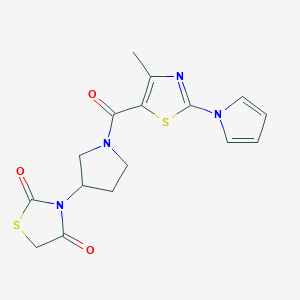

The compound 3-(1-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a thiazolidine derivative featuring a complex structure that integrates thiazole and pyrrole moieties. Thiazolidinones, particularly thiazolidine-2,4-diones, are recognized for their diverse biological activities, including antidiabetic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Thiazolidinones generally exert their biological effects through interactions with specific molecular targets. The mechanism of action for this compound is hypothesized to involve:

- PPARγ Activation: Similar compounds have been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and fat storage .

- Antioxidant Activity: The presence of thiazole and pyrrole rings may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties .

Antidiabetic Activity

Thiazolidinediones are well-known for their antidiabetic effects. Research indicates that modifications in the thiazolidine ring can significantly influence the activity against diabetes. For instance:

- Compounds similar to this one have demonstrated the ability to improve insulin sensitivity and decrease blood glucose levels by activating PPARγ .

Antimicrobial Activity

The antimicrobial potential of thiazolidinones has been extensively documented:

- A study reported that derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiazolidinone derivatives showed over 90% inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Thiazolidinone derivatives have also been explored for their anticancer properties:

- Research highlights that modifications at the thiazolidine ring can enhance cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been noted in multiple studies .

Study 1: Antioxidant and MAO Inhibition

Carraro Junior et al. evaluated a related compound, demonstrating its antioxidant activity through various assays (ABTS, DPPH) and selective inhibition of monoamine oxidase (MAO) isoforms . This suggests potential neuroprotective effects.

Study 2: Structure-Activity Relationship (SAR)

A comprehensive review on thiazolidinones discussed how different substituents influence biological activity. It was found that modifications at positions 2, 3, and 5 of the thiazolidine ring significantly impacted the efficacy against various diseases . This highlights the importance of structural optimization in drug design.

Data Summary

Properties

IUPAC Name |

3-[1-(4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O3S2/c1-10-13(25-15(17-10)18-5-2-3-6-18)14(22)19-7-4-11(8-19)20-12(21)9-24-16(20)23/h2-3,5-6,11H,4,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGDPFXEPHKJDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(C3)N4C(=O)CSC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.